molecular formula C21H25BrN2O2 B11382028 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Katalognummer: B11382028
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: YUCXZHIMALSDNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a brominated benzamide derivative featuring a piperidinyl ethylamine linker and a 4-methoxyphenyl substituent. Piperidine derivatives are often explored for their antimicrobial and receptor-modulating activities, as seen in structurally related compounds .

Eigenschaften

Molekularformel

C21H25BrN2O2

Molekulargewicht

417.3 g/mol

IUPAC-Name

4-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25BrN2O2/c1-26-19-11-7-16(8-12-19)20(24-13-3-2-4-14-24)15-23-21(25)17-5-9-18(22)10-6-17/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)

InChI-Schlüssel

YUCXZHIMALSDNR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Amidation: The brominated benzene is then reacted with an amine to form the benzamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Substitution: The methoxyphenyl and piperidinyl groups are introduced through nucleophilic substitution reactions. These steps may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-N-[2-(4-Methoxyphenyl)-2-(Piperidin-1-yl)ethyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe oder weiter zu einer Carbonylgruppe zu bilden.

    Reduktion: Die Amidbindung kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

    Substitution: Das Bromatom kann durch andere Nukleophile, wie Amine oder Thiole, durch nukleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können für Oxidationsreaktionen verwendet werden.

    Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Boran (BH3) sind gängige Reduktionsmittel.

    Substitution: Nukleophile wie Natriumazid (NaN3) oder Thioharnstoff können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation der Methoxygruppe zu einem hydroxylierten oder carbonylisierten Derivat führen, während die Substitution des Bromatoms verschiedene substituierte Benzamide erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Recent studies have focused on optimizing the synthetic routes to enhance efficiency and scalability for potential pharmaceutical applications .

Anticancer Activity

Recent research has demonstrated that compounds similar to this compound exhibit notable anticancer properties. A study published in Molecules highlighted that derivatives of similar structures showed enhanced cytotoxicity against various cancer cell lines, including HT-29 (a colorectal cancer cell line). The molecular docking studies indicated that these compounds could effectively inhibit key proteins involved in cancer pathways, such as EGFR and MEK1, suggesting their potential as chemotherapeutic agents .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases that play crucial roles in cellular signaling pathways. In vitro assays revealed that it might act as a potent inhibitor of ALK (Activin receptor-like kinases), which are implicated in several malignancies. For instance, IC50 values for related compounds against ALK1 and ALK2 were reported to be in the nanomolar range, indicating strong inhibitory effects .

Neurological Applications

Given the piperidine moiety in its structure, this compound may also have applications in neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and potential use in treating conditions like anxiety and depression. The interaction with neurotransmitter systems suggests a dual role in both neuroprotection and modulation of mood .

Drug Development Insights

The drug-likeness properties of this compound have been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) studies, which indicate favorable profiles for further development as a therapeutic agent. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving bioavailability .

Case Studies and Research Findings

StudyFindings
MDPI Study on Anticancer ActivityDemonstrated enhanced cytotoxicity against HT-29 cells; docking studies indicated strong binding to EGFR and MEK1 .
Kinase Inhibition ProfileIdentified as potent inhibitors of ALK1 and ALK2 with IC50 values <100 nM .
Neurological ApplicationsSuggested potential use in treating anxiety due to its structural similarities with known anxiolytics .

Wirkmechanismus

The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxyphenyl and piperidinyl groups can interact with various receptors or enzymes, modulating their activity. The bromine atom may also play a role in the compound’s binding affinity and selectivity. Detailed studies on its binding interactions and pathways are necessary to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Compound Name Substituent (Benzamide) Amine Moiety Key Structural Features Reference
Target Compound 4-Bromo 2-(4-Methoxyphenyl)-piperidine Bromine enhances lipophilicity; methoxyphenyl contributes to π-π stacking interactions.
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide 4-Chloro Piperidine Smaller Cl atom reduces steric hindrance; dihedral angle: 41.64° between rings .
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide 4-Methyl Piperidine Methyl group increases hydrophobicity; dihedral angle: 31.63° between rings .
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitroaniline Nitro group introduces strong electron-withdrawing effects; asymmetric unit with two molecules .
p-MPPI (Serotonin Antagonist) p-Iodo Piperazine with methoxyphenyl Piperazine ring alters receptor selectivity; iodine increases molecular weight and LogP .

Key Observations :

  • Bromine vs.
  • Methoxyphenyl vs. Nitrophenyl: The methoxy group (-OCH₃) is electron-donating, improving solubility via hydrogen bonding, whereas nitro (-NO₂) is electron-withdrawing, reducing bioavailability .
  • Piperidine vs. Piperazine : Piperidine’s saturated six-membered ring offers conformational flexibility, while piperazine’s two nitrogen atoms enable stronger hydrogen bonding, as seen in serotonin receptor antagonists .

Crystallographic and Conformational Analysis

Compound Crystal System Space Group Dihedral Angle (Benzamide-Aromatic Ring) Hydrogen Bonding Network Reference
Target Compound* Not Reported Likely involves O–H⋯N and N–H⋯O interactions.
4-Chloro Derivative (Hydrate) Monoclinic P21/n 41.64° O–H⋯N, N–H⋯O, and C–H⋯O bonds form 1D chains .
4-Methyl Derivative (Hydrate) Monoclinic P21/n 31.63° Water-mediated O–H⋯O and O–H⋯N bonds .
4-Bromo-N-(2-nitrophenyl)benzamide Triclinic P-1 8.9° (between nitro and benzamide planes) Halogen (Br⋯O) and hydrogen bonds stabilize packing .

Key Observations :

  • The dihedral angle between the benzamide and aromatic substituent varies significantly: 41.64° (4-Cl) vs. 31.63° (4-CH₃), suggesting substituent size influences molecular planarity .
  • Hydrated forms (e.g., 4-Cl and 4-CH₃ derivatives) exhibit extensive hydrogen bonding with water molecules, enhancing crystal stability .
  • Halogen interactions (Br⋯O in nitrophenyl derivatives) contribute to crystal packing efficiency .

Key Observations :

  • Piperidine-based benzamides (e.g., 4-Cl and 4-CH₃) show antimicrobial activity, likely due to their ability to penetrate lipid bilayers .
  • Piperazine derivatives (e.g., p-MPPI) exhibit receptor selectivity, highlighting the impact of amine moiety on target engagement .
  • Bromine’s electronegativity may enhance binding to electron-rich regions in target proteins, though direct evidence for the target compound is pending.

Physicochemical Properties

Property Target Compound 4-Chloro Derivative 4-Methyl Derivative p-MPPI (Piperazine Derivative)
Molecular Weight (g/mol) ~311.22 (estimated) 284.78 (hydrate) 268.36 (anhydrous) 471.09 (hydrate)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~3.0 ~4.2
Solubility Moderate (methoxy improves) Low (chlorine reduces) Low (methyl enhances) Very low (iodine increases)

Key Observations :

  • The methoxy group in the target compound likely improves aqueous solubility compared to nitro or halogenated analogues .

Biologische Aktivität

4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide, also known as D174-0296, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H25BrN2O2C_{21}H_{25}BrN_{2}O_{2}. It features a bromine atom, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological activity. The compound's structure can be represented as follows:

SMILES COc1ccc C CNC c cc2 ccc2Br O N2CCCCC2 cc1\text{SMILES COc1ccc C CNC c cc2 ccc2Br O N2CCCCC2 cc1}

Antiparasitic Activity

Research indicates that compounds structurally related to this compound exhibit significant antiparasitic properties. For instance, studies on similar benzamide derivatives have shown effective inhibition of PfATP4, an essential enzyme in malaria parasites. The optimization of such compounds often focuses on enhancing aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Compound EC50 (μM) Activity
Dihydroquinazolinone derivatives0.064 - 0.577Antimalarial activity
This compoundTBDPotentially effective

The biological activity of this compound may involve the inhibition of specific protein targets, similar to other benzamide derivatives that target heat shock proteins (Hsp90). These proteins play a crucial role in cellular stress responses, and their inhibition can lead to apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of various benzamide derivatives against malaria parasites. The study reported that modifications in the piperidine ring significantly affected the compounds' potency against different strains of Plasmodium. The findings suggest that structural variations can lead to improved efficacy and reduced resistance development in parasites .

Research Findings

Recent studies have highlighted the importance of optimizing the pharmacokinetic profiles of compounds like this compound. Factors such as lipophilicity, solubility, and metabolic stability are critical for enhancing bioavailability and therapeutic effectiveness. For example:

  • In vitro studies demonstrated that certain modifications increased metabolic stability while maintaining or enhancing biological activity against target pathogens.
  • Animal models have shown promising results for related compounds, indicating potential for clinical applications in treating parasitic infections .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and amide coupling. For example:

Intermediate Preparation : React 4-methoxyphenylpiperidine derivatives with brominated benzoyl chloride under basic conditions (e.g., triethylamine in dry THF).

Purification : Use column chromatography (silica gel, chloroform:methanol gradients) to isolate intermediates, followed by recrystallization from ethanol/water mixtures .

Yield Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance steric hindrance and reactivity of the piperidine moiety .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolve crystal structures using Rigaku or Oxford Diffraction systems (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL yields R-values < 0.05 for high-confidence structural assignments .
  • Spectroscopic Confirmation : Combine 1H^1H- and 13C^{13}C-NMR (Bruker Avance III HD 400 MHz) with FT-IR (carbonyl stretch at ~1650 cm1^{-1}) to verify functional groups .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), with MIC values calculated using GraphPad Prism® .
  • Enzyme Inhibition : Assess inhibition of bacterial phosphopantetheinyl transferases (PPTases) via spectrophotometric monitoring of coenzyme A release at 412 nm .

Advanced Research Questions

Q. How can structural modifications enhance target specificity against bacterial PPTases?

Methodological Answer:

  • SAR Studies : Systematically replace the 4-bromo group with Cl, F, or NO2_2 and measure changes in IC50_{50}. Molecular docking (AutoDock Vina) using PDB 3HKC identifies steric clashes with the PPTase active site .
  • Metabolic Stability : Introduce trifluoromethyl groups to improve lipophilicity (logP > 3.0) and reduce oxidative metabolism in microsomal assays .

Q. How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Experimental Replication : Standardize conditions (e.g., bacterial strain, inoculum size, solvent controls). For example, discrepancies in MIC values may arise from DMSO concentration variations (>1% reduces potency) .
  • Data Normalization : Use Z-score analysis to compare activity across studies, adjusting for assay plate variability .

Q. What computational tools predict pharmacokinetic properties of derivatives?

Methodological Answer:

  • ADME Prediction : Utilize SwissADME or ACD/Labs Percepta to estimate bioavailability (%F > 30), blood-brain barrier penetration (BBB score < 2), and CYP450 inhibition .
  • Toxicity Profiling : Run ProTox-II simulations to flag hepatotoxic or mutagenic liabilities early in design .

Q. How can crystallographic data inform polymorph screening?

Methodological Answer:

  • Polymorph Identification : Perform solvent-mediated crystallization trials (e.g., acetone, ethyl acetate) and analyze packing motifs (Hirshfeld surfaces) to detect stable forms.
  • Thermal Analysis : DSC/TGA (heating rate 10°C/min) identifies melting points and desolvation events, critical for formulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.